molecular formula C9H12N2S B2642467 2-Phenylethylthiourea CAS No. 6815-00-5

2-Phenylethylthiourea

Cat. No.: B2642467
CAS No.: 6815-00-5
M. Wt: 180.27
InChI Key: OFVGPHQYOCKLLM-UHFFFAOYSA-N
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Description

2-Phenylethylthiourea is an organosulfur compound with the chemical formula C9H12N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a phenylethyl group. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethylthiourea can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with thiourea under acidic conditions. The reaction typically proceeds as follows:

    Reaction of Phenylethylamine with Thiourea:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethylthiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiourea group into a sulfonyl group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Corresponding amines

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

2-Phenylethylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, elastomers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Phenylethylthiourea involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-Phenylethylthiourea can be compared with other thiourea derivatives, such as:

    N-Phenylthiourea: Similar structure but with a phenyl group instead of a phenylethyl group.

    N,N’-Diphenylthiourea: Contains two phenyl groups attached to the thiourea moiety.

    N-Methylthiourea: Has a methyl group instead of a phenylethyl group.

Uniqueness

This compound is unique due to its specific phenylethyl substitution, which imparts distinct chemical and biological properties compared to other thiourea derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-phenylethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c10-9(12)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVGPHQYOCKLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6815-00-5
Record name (2-phenylethyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenethylamine hydrochloride (257 grams, 1.63 moles) and ammonium thiocyanate (123.6 grams, 1.63 moles) were heated to 160° C. in 340 ml bromobenzene under nitrogen. After heating for 90 minutes, the mixture was cooled to room temperature and then to 5° C. This procedure was repeated with a further batch of 257 grams of phenethylamine hydrochloride. The combined solids obtained in the above reaction were stirred in 1.5 l water and filtered. Recrystallization from isopropyl alcohol yielded 261.5 grams (45%) N-phenethylthiourea, m.p. 132°-134°.
Quantity
257 g
Type
reactant
Reaction Step One
Quantity
123.6 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
257 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

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